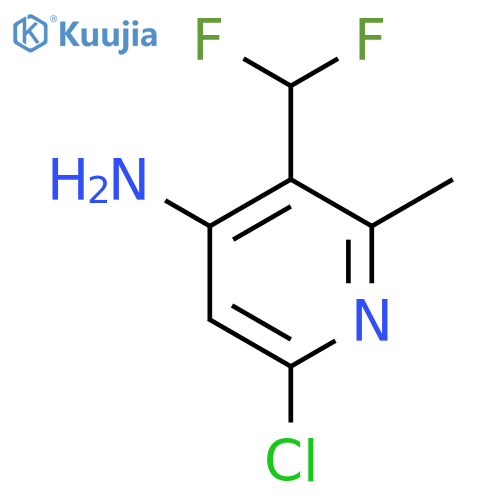

Cas no 1805326-46-8 (4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine)

1805326-46-8 structure

商品名:4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine

CAS番号:1805326-46-8

MF:C7H7ClF2N2

メガワット:192.593687295914

CID:4853249

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine

-

- インチ: 1S/C7H7ClF2N2/c1-3-6(7(9)10)4(11)2-5(8)12-3/h2,7H,1H3,(H2,11,12)

- InChIKey: YGYUFAZFJMAMPI-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=C(C(F)F)C(C)=N1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 156

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 38.9

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029069907-1g |

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine |

1805326-46-8 | 97% | 1g |

$1,579.40 | 2022-04-01 |

4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1805326-46-8 (4-Amino-6-chloro-3-(difluoromethyl)-2-methylpyridine) 関連製品

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬